Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is an important molecular fragment of the dual orexin receptor antagonist (DORA) [(2R,5R)‐5‐{[(5‐Fluoropyridin‐2‐yl)oxy]methyl}‐2‐methylpiperidin‐1‐yl][5‐methyl‐2‐(pyrimidin‐2‐yl)phenyl]methanone (MK‐6096), also known as Filorexant. [] This DORA exhibits potent sleep-promoting properties and is currently in phase II clinical trials for insomnia treatment. [] Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate represents a key building block in the synthesis of this molecule. []
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is a chemical compound that has garnered attention due to its relevance in pharmaceutical research, particularly as a molecular fragment of orexin Filorexant, a drug used for sleep disorders. This compound is classified under benzoic acid derivatives and pyrimidine derivatives, indicating its dual structural characteristics.
The compound is synthesized from readily available starting materials such as 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine, utilizing palladium-catalyzed cross-coupling methods. The synthesis route has been optimized to yield high purity and quantity of the desired product.
The synthesis of methyl 5-methyl-2-(pyrimidin-2-yl)benzoate employs the Negishi cross-coupling method, which is notable for its efficiency and simplicity. The process involves the following steps:
The molecular structure of methyl 5-methyl-2-(pyrimidin-2-yl)benzoate can be represented using several descriptive identifiers:
InChI=1S/C13H12N2O2/c1-9-4-5-10(11(8-9)13(16)17-2)12-14-6-3-7-15-12/h3-8H,1-2H3
This indicates the arrangement of atoms within the molecule, highlighting its functional groups and connectivity.
The compound features:
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 5-methyl-2-(pyrimidin-2-yl)benzoate primarily relates to its role as a precursor in synthesizing orexin Filorexant. This drug targets orexin receptors involved in regulating sleep-wake cycles. The specific interactions at the receptor level enhance sleep quality by modulating neurotransmitter activity associated with wakefulness .
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate exhibits several notable physical and chemical properties:
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate has significant applications in scientific research:
Palladium-catalyzed cross-coupling represents the cornerstone methodology for constructing the biaryl architecture of methyl 5-methyl-2-(pyrimidin-2-yl)benzoate (CAS 1088994-20-0). This compound features a sterically demanding ortho-substituted benzoate core linked to an electron-deficient pyrimidine ring, necessitating precise catalytic system optimization. The Suzuki-Miyaura reaction emerges as the predominant strategy, leveraging the complementary reactivity profiles of halogenated benzoate precursors and pyrimidinylboronic acids [2] [6].
Critical catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with bulky phosphine ligands (e.g., SPhos, XPhos), which mitigate undesired protodeboronation and homocoupling byproducts. As demonstrated in analogous methyl 3-(pyrimidin-2-yl)benzoate synthesis (CAS 579476-25-8), optimal conversion requires anhydrous, oxygen-free conditions in mixed solvent systems (DMF/H₂O or THF/H₂O) with carbonate bases (K₂CO₃, Na₂CO₃) at 80–100°C [2] [6]. Catalyst loading below 2 mol% proves sufficient for gram-scale production, highlighting cost-efficiency.
Table 1: Palladium Catalysts for Suzuki-Miyaura Synthesis of Pyrimidinyl Benzoates
Catalyst System | Base | Solvent Ratio | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | DMF/H₂O (4:1) | 80 | 78 |
Pd(OAc)₂/SPhos (1.5 mol%) | K₂CO₃ | THF/H₂O (5:1) | 85 | 92 |
Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85 |
The ortho-methyl group in methyl 5-methyl-2-(pyrimidin-2-yl)benzoate introduces notable steric congestion, requiring electrophilic partners such as methyl 2-bromo-5-methylbenzoate rather than chloro analogues to enhance oxidative addition kinetics. Reaction monitoring via TLC or GC-MS reveals complete consumption of the boronic acid within 3–6 hours under optimized conditions [5] [6].
Direct esterification of pre-coupled 5-methyl-2-(pyrimidin-2-yl)benzoic acid (CID 44517264) offers a convergent alternative to cross-coupling. This two-step approach isolates the carboxylic acid intermediate before esterification, facilitating purification [1] [5]. Fischer esterification employs sulfuric acid or p-toluenesulfonic acid catalysis in refluxing methanol (65–70°C), achieving >90% conversion within 12–24 hours. However, prolonged heating risks pyrimidine ring degradation, necessitating strict temperature control [2] [5].
Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane proves superior for acid-sensitive substrates. This method operates at ambient temperature (20–25°C) with 95% yield within 2 hours, minimizing thermal degradation. Key advantages include:
Table 2: Esterification Methods for 5-Methyl-2-(Pyrimidin-2-yl)Benzoic Acid
Method | Conditions | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Fischer (H₂SO₄) | MeOH, reflux (65°C) | 24 | 92 | 98 |
Steglich (DCC/DMAP) | CH₂Cl₂, 25°C | 2 | 95 | >99 |
Mitsunobu (DEAD/PPh₃) | THF, 0°C to 25°C | 6 | 88 | 97 |
Kinetic studies reveal pseudo-first-order behavior in carboxylic acid concentration, with DMAP-catalyzed pathways exhibiting 20-fold rate enhancement over uncatalyzed routes. Isotopic labeling (¹⁸O-methanol) confirms O-alkylation without acyl oxygen scrambling [2] [6].
Boronic acid derivative selection critically governs the efficiency of methyl 5-methyl-2-(pyrimidin-2-yl)benzoate assembly. While pyrimidin-2-ylboronic acid serves as the ideal coupling partner, its inherent instability drives the adoption of protected variants. N,N-Diethylaminomethylpyrimidinyl MIDA boronate demonstrates superior stability during storage, hydrolyzing in situ to release the active boronic acid upon aqueous workup [2] [4].
Key reactivity considerations include:
Comparative studies indicate 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine outperforms free boronic acids in aerobic stability while maintaining comparable reactivity. This boronic ester withstands silica gel chromatography, enabling pre-purification before coupling [2] [4] [6].
Ultrasound irradiation (20–50 kHz) dramatically enhances the synthesis of pyrimidine derivatives by accelerating mass transfer and catalyst activation. In methyl 5-methyl-2-(pyrimidin-2-yl)benzoate synthesis, sonochemical methods reduce reaction times by 6–96× versus thermal approaches while improving yields by 8–15% [3] [8]. The mechanoacoustic effects arise from asymmetric bubble collapse generating transient microreactors (>5000 K, >500 bar), which:
Table 3: Conventional vs. Ultrasound-Assisted Suzuki Coupling for Methyl 5-Methyl-2-(Pyrimidin-2-yl)Benzoate
Parameter | Conventional Method | Ultrasound Method | Improvement Factor |
---|---|---|---|
Reaction Time | 8–12 h | 10–15 min | 48–96× |
Isolated Yield | 78% | 93% | +15% |
Catalyst Loading | 2 mol% Pd | 0.5 mol% Pd | 4× reduction |
Energy Consumption | 850 kJ/mol | 120 kJ/mol | 7× reduction |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3